5-Cyclohexylimidazolidine-2,4-dione
Overview
Description
5-Cyclohexylimidazolidine-2,4-dione is a heterocyclic compound that features a cyclohexyl group attached to an imidazolidine-2,4-dione core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazolidine-2,4-dione structure is known for its stability and versatility, making it a valuable scaffold for the development of new compounds with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of an aldehyde with a urea derivative in the presence of a catalyst. For example, the reaction of cyclohexanecarbaldehyde with urea in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions can yield this compound .
Another method involves the Knoevenagel condensation reaction, where cyclohexanecarbaldehyde reacts with a urea derivative in the presence of a base such as sodium hydroxide or potassium carbonate . This reaction typically occurs in an organic solvent like ethanol or methanol and requires refluxing for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its stable imidazolidine core makes it an ideal candidate for developing new materials with specific properties.
Biology: Research has shown that derivatives of imidazolidine-2,4-dione exhibit antibacterial and anticonvulsant activities. These properties make 5-Cyclohexylimidazolidine-2,4-dione a valuable scaffold for designing new biologically active compounds.
Medicine: The compound’s derivatives have been investigated for their potential use as anticonvulsant agents, targeting voltage-gated sodium channels in the brain. Additionally, its antibacterial properties have been explored for developing new antibiotics.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexylimidazolidine-2,4-dione and its derivatives involves interactions with specific molecular targets. For example, its anticonvulsant activity is attributed to the binding of the compound to voltage-gated sodium channels in the brain, inhibiting the influx of sodium ions and thereby reducing neuronal excitability . The antibacterial activity is believed to result from the compound’s ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-cyclohexylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKECBJDYLFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397648 | |
Record name | 2,4-Imidazolidinedione, 5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64952-07-4 | |
Record name | 2,4-Imidazolidinedione, 5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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